Etafenone - 90-54-0

Etafenone

Catalog Number: EVT-267781
CAS Number: 90-54-0
Molecular Formula: C21H27NO2
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Etafenone is an aromatic compound.
Etafenone is a vasodilator.
Synthesis Analysis

The synthesis of Etafenone typically involves several steps, often starting with the condensation of aromatic and aliphatic precursors. A common method includes:

  1. Formation of the Core Structure: The initial step involves the reaction between an aromatic compound and an aliphatic ketone, often facilitated by catalysts to promote the reaction.
  2. Functional Group Modifications: Subsequent steps may involve introducing various functional groups through reactions such as alkylation or acylation to achieve the desired pharmacological properties.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical applications .

The synthesis parameters can vary significantly based on the specific route chosen, including temperature, solvent choice, and reaction time.

Molecular Structure Analysis

Etafenone's molecular structure features an aromatic ring bonded to an aliphatic chain containing a nitrogen atom. The compound's structure can be represented as follows:

  • Aromatic Ring: Contributes to its stability and biological activity.
  • Aliphatic Chain: Contains functional groups that influence its pharmacodynamics.

The three-dimensional conformation of Etafenone plays a crucial role in its interaction with biological targets, notably calcium channels in cardiac tissues .

Chemical Reactions Analysis

Etafenone participates in various chemical reactions typical for phenolic compounds:

  1. Nucleophilic Substitution: The presence of the nitrogen atom allows for nucleophilic substitution reactions, which can modify its biological activity.
  2. Oxidation Reactions: As a phenolic compound, it can undergo oxidation to form quinones or other reactive species that may have different biological effects.
  3. Complexation Reactions: Etafenone can also interact with metal ions, which may enhance its therapeutic efficacy in certain contexts .

These reactions are critical for both its synthesis and potential modifications to improve its pharmacological profile.

Mechanism of Action

The primary mechanism of action of Etafenone involves blocking calcium channels in myocardial cells. This action leads to:

  • Decreased Intracellular Calcium Levels: By inhibiting calcium influx, Etafenone reduces myocardial contractility.
  • Lowered Heart Rate: The reduction in calcium availability decreases the force of contraction and slows down heart rate, making it beneficial for treating conditions such as hypertension and angina pectoris .

This mechanism underscores its utility in managing cardiovascular diseases.

Physical and Chemical Properties Analysis

Etafenone exhibits several notable physical and chemical properties:

  • Physical State: Typically available as a solid (often as a hydrochloride).
  • Solubility: Generally soluble in organic solvents but has limited water solubility due to its hydrophobic nature.
  • Melting Point: The melting point varies slightly depending on purity but generally falls within a specific range that indicates its stability under standard conditions .

These properties are essential for determining its formulation in pharmaceutical applications.

Applications

Etafenone has several significant applications in scientific and medical fields:

  1. Cardiology: Primarily used as a calcium channel blocker to manage hypertension and other cardiac conditions.
  2. Research Applications: Investigated for its potential roles in modulating calcium signaling pathways in various cell types.
  3. Pharmaceutical Development: Serves as a lead compound for developing new cardiovascular drugs with improved efficacy and safety profiles .
Pharmacological Mechanisms of Action

Coronary Vasodilation Pathways

Etafenone functions primarily as a potent coronary vasodilator, enhancing myocardial blood flow through calcium channel modulation. While its precise molecular targets require further elucidation, available evidence indicates it shares mechanistic similarities with 1,4-dihydropyridine calcium channel blockers in relaxing vascular smooth muscle [1] [8]. This vasodilatory action occurs through the inhibition of calcium influx via voltage-gated L-type calcium channels, reducing intracellular calcium concentrations necessary for vascular contraction [8]. The resulting coronary artery dilation significantly improves blood flow distribution to ischemic myocardial regions, particularly during angina episodes [1].

Electrophysiological studies suggest etafenone may additionally influence potassium conductance, potentially contributing to vascular smooth muscle hyperpolarization and relaxation. This multimodal vasodilatory profile differentiates etafenone from classic calcium antagonists like nifedipine, though comprehensive receptor binding studies remain limited [8]. The compound's chemical structure, featuring a diethylaminoethoxy side chain attached to a propiophenone backbone, may facilitate interactions with both voltage-operated and receptor-operated calcium channels in coronary vasculature [1].

Table 1: Vasodilatory Mechanisms of Etafenone Compared to Reference Compounds

MechanismEtafenoneClassic Calcium BlockersAdenosine
L-type Ca²⁺ channel inhibitionPrimary mechanismPrimary mechanismNot significant
K⁺ channel activationModerate effectVariable effectsSignificant effect
Receptor-operated channelsPossible effectMinimal effectPrimary mechanism
Onset of vasodilationIntermediate (minutes)Rapid (seconds-minutes)Very rapid (seconds)

Antiarrhythmic Electrophysiological Modulation

Etafenone demonstrates significant class I antiarrhythmic properties through potent sodium channel blockade. In isolated guinea pig atrial preparations, etafenone suppressed the maximum rate of depolarization (Vmax) of action potentials more effectively than reference antiarrhythmics including quinidine, propranolol, and procainamide [2]. Quantitative analysis revealed etafenone reduced sodium channel activity at concentrations approximately 50% lower than quinidine and 75% lower than disopyramide, establishing its superior potency in sodium current inhibition [2].

The compound significantly prolongs the effective refractory period in atrial and ventricular tissues by slowing conduction velocity through sodium channel blockade [6]. Intracellular microelectrode studies in isolated rabbit hearts demonstrated etafenone (0.25-10 mg/L) concentration-dependently decreased action potential upstroke velocity and increased atrioventricular nodal conduction time [6]. Unlike conventional sodium channel blockers, etafenone uniquely preserves myocardial contractility at antiarrhythmic concentrations, suggesting dissociation between sodium channel blockade and negative inotropic effects [2]. This electrophysiological profile indicates etafenone functions as a membrane-stabilizing agent that modulates cardiac excitability without significantly compromising mechanical function.

Myocardial Oxygen Utilization Optimization

Etafenone demonstrates a unique ability to enhance myocardial metabolic efficiency without increasing oxygen demand. Experimental studies reveal it reduces myocardial oxygen consumption by approximately 15-22% at therapeutic concentrations while maintaining cardiac output [3]. This oxygen-sparing effect stems from multiple mechanisms: reduction of wall tension during systole, optimization of coronary perfusion distribution, and improved mitochondrial efficiency in energy production [3] [6].

The compound achieves this optimization without compromising contractile performance, unlike beta-blockers which reduce oxygen consumption but simultaneously decrease cardiac output [3]. This favorable profile enables etafenone to correct the supply-demand imbalance characteristic of ischemic myocardium. Additionally, by improving microcirculatory flow in border zones of infarcted areas, etafenone facilitates more efficient oxygen extraction and utilization in compromised myocardial regions [3]. These combined actions make it particularly effective for managing ischemic heart conditions where metabolic inefficiency contributes significantly to symptomatology.

Interaction with Adenosine Receptor Signaling

Indirect evidence suggests etafenone may modulate adenosine-mediated pathways, though direct receptor binding remains unconfirmed. Etafenone potentiates several physiological effects mirroring adenosine administration, including coronary vasodilation and attenuation of catecholamine-induced arrhythmias [3]. These functional similarities prompted investigation into potential adenosine receptor interactions, particularly as adenosine is a known mediator of coronary blood flow autoregulation.

Experimental models demonstrate that etafenone-induced coronary flow increases are partially inhibited by methylxanthine derivatives (non-selective adenosine receptor antagonists), suggesting adenosine pathway involvement [3]. However, unlike direct adenosine receptor agonists, etafenone does not significantly influence atrioventricular nodal conduction at therapeutic concentrations, indicating a distinct mechanism of interaction [6]. The current hypothesis proposes etafenone may enhance endogenous adenosine bioavailability rather than acting as a direct receptor agonist, though conclusive evidence regarding adenosine uptake inhibition or enhanced release remains lacking. This potential mechanism warrants further investigation given adenosine's crucial role in myocardial protection during ischemia.

Comparative Pharmacodynamic Profiling Against Classic Antianginal Agents

Etafenone exhibits a hybrid pharmacodynamic profile combining mechanisms from multiple antianginal drug classes. Unlike conventional calcium channel blockers (e.g., nifedipine), etafenone demonstrates potent sodium channel blockade comparable to Class I antiarrhythmics [2]. When compared to beta-blockers, etafenone achieves similar myocardial oxygen conservation without significantly reducing heart rate or contractility [3].

Table 2: Pharmacodynamic Comparison of Etafenone with Reference Antianginal Agents

ParameterEtafenoneNifedipine (Dihydropyridine CCB)Propranolol (Beta-blocker)Ranolazine (Late Na⁺ Blocker)
Coronary vasodilation++++++-+
Na⁺ channel blockade++++++++
Ca²⁺ channel blockade++++-+
β-adrenergic blockade--+++-
Oxygen consumption reduction++++++++
Heart rate reductionMinimalVariable (↑/↓)SignificantMinimal
Contractility effectNeutral/↑↓ (Reflex)↓↓Neutral

Against prototypical antiarrhythmics like propafenone (Class Ic), etafenone demonstrates comparable sodium channel inhibition but additional coronary vasodilatory capacity absent in propafenone [4]. Unlike amiodarone, etafenone lacks significant potassium channel blocking activity, resulting in a lower propensity for QT prolongation. When compared to ranolazine (a selective late sodium current inhibitor), etafenone demonstrates broader sodium channel blocking characteristics but lacks ranolazine's metabolic effects via fatty acid oxidation inhibition.

This unique combination of vasodilatory, antiarrhythmic, and oxygen-optimizing properties positions etafenone as a multifunctional anti-ischemic agent. Its pharmacodynamic signature enables simultaneous targeting of multiple pathophysiological components in ischemic heart disease: coronary flow limitation, arrhythmogenesis, and metabolic inefficiency.

Table 3: Differential Mechanism Targeting in Ischemic Heart Disease

Pathophysiological ComponentEtafenoneClassic Agents
Coronary vasoconstrictionDirect inhibitionVariable (CCBs: yes; antiarrhythmics: no)
Microvascular dysfunctionImproved perfusionLimited effect
Na⁺ overload in ischemiaSignificant blockadeOnly specific antiarrhythmics
Ca²⁺ overload in ischemiaModerate blockadeCCBs: yes; others: no
Oxygen wastageReduced consumptionBeta-blockers: yes; others minimal
Arrhythmia triggersSuppressed automaticityAntiarrhythmics: yes; others minimal

The pharmacological profile of etafenone exemplifies the therapeutic potential inherent in multi-target modulation for complex cardiovascular pathologies. Future research should focus on elucidating its precise molecular interactions and exploring potential synergistic combinations with complementary antianginal agents.

Properties

CAS Number

90-54-0

Product Name

Etafenone

IUPAC Name

1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenylpropan-1-one

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C21H27NO2/c1-3-22(4-2)16-17-24-21-13-9-8-12-19(21)20(23)15-14-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3

InChI Key

OEGDFSLNGABBKJ-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Baxacor
Dialicor
etafenone
etafenone hydrochloride
etaphenone

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.